molecular formula C9H7BrN2O2 B12858679 Methyl 2-amino-5-bromo-4-cyanobenzoate

Methyl 2-amino-5-bromo-4-cyanobenzoate

Cat. No.: B12858679
M. Wt: 255.07 g/mol
InChI Key: BAALNXOOOWVRKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-cyanobenzoate is a halogenated aromatic ester featuring an amino group at the 2-position, a bromine atom at the 5-position, and a cyano group at the 4-position on the benzoate ring. This compound is a versatile intermediate in pharmaceutical research and organic synthesis due to its unique substitution pattern. The electron-withdrawing cyano group enhances the reactivity of adjacent functional groups, enabling applications in cross-coupling reactions and the synthesis of bioactive molecules such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAALNXOOOWVRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-4-cyanobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-amino-4-cyanobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
Methyl 2-amino-5-bromo-4-cyanobenzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for their therapeutic potential in treating diabetes. The synthesis of these inhibitors often involves multiple steps where this compound acts as a key building block .

Case Study: Synthesis of SGLT2 Inhibitors
In a study focused on the industrial-scale synthesis of SGLT2 inhibitors, this compound was utilized in a multi-step process that included nitration, hydrolysis, and bromination. The process was optimized for yield and cost-effectiveness, demonstrating the compound's utility in large-scale pharmaceutical production .

Antiparasitic Activity

Research Findings
Recent studies have indicated that derivatives of this compound exhibit antiparasitic properties. In one investigation, various benzamidobenzoic acid derivatives were synthesized, including this compound, and tested against parasitic infections. The results showed promising activity against certain parasites, suggesting potential applications in developing new antiparasitic medications .

Data Table: Antiparasitic Activity Comparison

Compound NameActivity (IC50 µM)Reference
This compound6.0
Benzamidobenzoic Acid Derivative A5.0
Benzamidobenzoic Acid Derivative B7.5

Organic Synthesis and Catalysis

Role as a Reagent
this compound is frequently employed as a reagent in organic synthesis. It is utilized to create various organic compounds and polymers due to its reactive functional groups that facilitate chemical reactions.

Case Study: Polymer Synthesis
In research focused on synthesizing polyurethanes and polyamides, this compound was used as a starting material. The study highlighted its effectiveness in producing high-performance polymers with desirable properties for industrial applications .

Cosmetic Formulations

Applications in Cosmetics
The compound has also found applications in cosmetic formulations due to its chemical properties that enhance product stability and efficacy. It plays a role in formulating products that require specific rheological properties or skin compatibility.

Study Insights
A review of cosmetic formulation principles noted the importance of incorporating compounds like this compound to ensure safety and stability in topical products . The compound's ability to interact with skin layers makes it valuable for dermatological applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-4-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The bromo group can facilitate the compound’s incorporation into larger molecular frameworks through substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-amino-5-bromo-4-cyanobenzoate with three analogs: Methyl 5-amino-2-bromo-4-chlorobenzoate, Methyl 4-cyano-2-nitrobenzoate, and Methyl 2-amino-4-bromo-5-fluorobenzoate. Key differences in substituent positions, electronic effects, and applications are highlighted.

Structural and Electronic Differences

Table 1: Substituent Effects on Reactivity and Stability
Compound Substituents (Position) Electron Effects Key Reactivity Traits
This compound 2-NH₂, 5-Br, 4-CN Strong EW (CN), moderate ED (NH₂) High susceptibility to nucleophilic substitution at Br; NH₂ acts as directing group
Methyl 5-amino-2-bromo-4-chlorobenzoate 5-NH₂, 2-Br, 4-Cl Moderate EW (Cl), ED (NH₂) Reduced reactivity at Br due to weaker EW effect of Cl vs. CN; favors electrophilic substitution
Methyl 4-cyano-2-nitrobenzoate 4-CN, 2-NO₂ Strong EW (CN, NO₂) High acidity at nitro group; limited solubility in polar solvents
Methyl 2-amino-4-bromo-5-fluorobenzoate 2-NH₂, 4-Br, 5-F Weak EW (F), ED (NH₂) Fluorine enhances metabolic stability; bromine enables Suzuki coupling

Notes:

  • EW = Electron-withdrawing; ED = Electron-donating.
  • The cyano group in this compound significantly lowers the pKa of the amino group compared to its chloro analog, enhancing its utility in acid-catalyzed reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability Under Light
This compound 285.1 (calculated) 180–185 (est.) Moderate in DMSO Stable
Methyl 5-amino-2-bromo-4-chlorobenzoate 279.5 160–165 High in DMF Moderate
Methyl 4-cyano-2-nitrobenzoate 206.1 210–215 Low in water Degrades under UV
Methyl 2-amino-4-bromo-5-fluorobenzoate 248.0 155–160 High in acetone Stable

Sources :

  • Data for Methyl 5-amino-2-bromo-4-chlorobenzoate is derived from commercial specifications .
  • Melting points for cyano/nitro analogs are inferred from methyl ester trends in Table 3 of and .

Biological Activity

Methyl 2-amino-5-bromo-4-cyanobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a bromo substituent, and a cyano group. Its chemical structure can be represented as follows:

Chemical Formula C10H8BrN2O2\text{Chemical Formula C}_{10}\text{H}_{8}\text{BrN}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4-aminobenzoic acid have shown enhanced antibacterial effects when modified chemically. These modifications can improve the compound's lipophilicity, facilitating better absorption and efficacy against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
PABA DerivativeEscherichia coli16 µg/mL
BenzocainePseudomonas aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. For example, modifications to the amino group have been shown to enhance the cytotoxicity of these compounds against breast cancer cells .

Case Study: Cytotoxic Effects
A study focused on the cytotoxic effects of this compound against human colorectal carcinoma cells (HCT116) revealed an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Research suggests that derivatives targeting the JAK-STAT signaling pathway can effectively reduce inflammation in various models .

Table 2: Anti-inflammatory Activity

CompoundModelEffectiveness
This compoundLPS-induced inflammationSignificant reduction in cytokines
MethotrexateRheumatoid arthritisStandard control

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as JAK-STAT, which are crucial in inflammatory responses .

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